molecular formula C12H14N2O2S2 B3291241 4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid CAS No. 871217-36-6

4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid

Cat. No.: B3291241
CAS No.: 871217-36-6
M. Wt: 282.4 g/mol
InChI Key: GYUXYYGGNQVDLU-UHFFFAOYSA-N
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Description

4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid is a complex organic compound that features a thiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and halogenated thiophene compounds.

Scientific Research Applications

4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives.

Uniqueness

4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid is unique due to its combined thiazole and thiophene rings, which confer distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications in various scientific fields .

Properties

IUPAC Name

4-[[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-8-4-5-10(18-8)9-7-17-12(14-9)13-6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUXYYGGNQVDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194482
Record name 4-[[4-(5-Methyl-2-thienyl)-2-thiazolyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-36-6
Record name 4-[[4-(5-Methyl-2-thienyl)-2-thiazolyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(5-Methyl-2-thienyl)-2-thiazolyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid

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